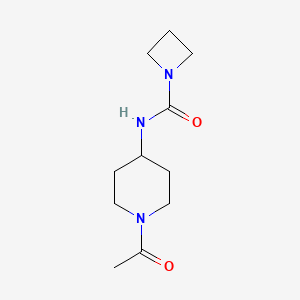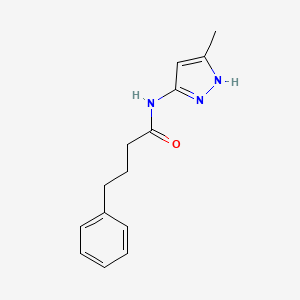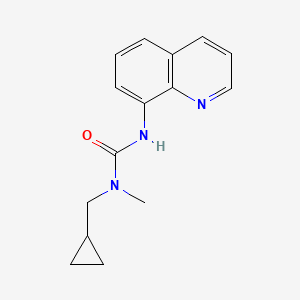
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide, also known as MLPCN001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azetidine-1-carboxamides, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins, as mentioned earlier. For example, this compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide can alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying their biological functions. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide. One direction is to further elucidate its mechanism of action and identify its specific targets in various cellular processes. Another direction is to optimize its chemical structure to improve its potency and selectivity against specific targets. Additionally, there is a need to evaluate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a drug candidate for the treatment of various diseases. Finally, further studies are needed to evaluate its safety and toxicity profile to ensure its clinical applicability.
Synthesemethoden
The synthesis of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide involves the reaction of 1-acetylpiperidine-4-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, and the resulting product is purified by column chromatography to yield N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and proteasomes. These enzymes and proteins are involved in various cellular processes, including gene expression, cell proliferation, and apoptosis, making them attractive targets for drug discovery.
Eigenschaften
IUPAC Name |
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(15)13-7-3-10(4-8-13)12-11(16)14-5-2-6-14/h10H,2-8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORJFJIHDJNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)

![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

